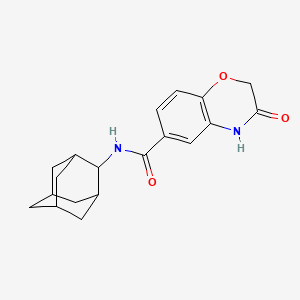![molecular formula C17H24IN3O B4332748 N-[2-(1-adamantyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B4332748.png)
N-[2-(1-adamantyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide
Descripción general
Descripción
N-[2-(1-adamantyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide, also known as AEP or adamantyl-iodo-pyrazole, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. AEP is a synthetic compound that is produced by the reaction of 1-adamantylamine and 4-iodopyrazole-1-acetic acid.
Mecanismo De Acción
The mechanism of action of N-[2-(1-adamantyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. One of the main targets of this compound is the NMDA receptor, which plays a key role in learning and memory. This compound has been shown to bind to the glycine-binding site of the NMDA receptor, thereby inhibiting its function. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the body. In the field of medicine, this compound has been shown to exhibit anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In the field of biology, this compound has been used as a tool to study the function of certain proteins, such as the NMDA receptor, which plays a key role in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(1-adamantyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide in lab experiments is its high potency and specificity. This compound has been shown to exhibit high affinity for certain receptors and enzymes in the body, making it a valuable tool for studying their function. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity in certain cell lines, and caution should be taken when handling and using this compound in the laboratory.
Direcciones Futuras
There are a number of future directions for the study of N-[2-(1-adamantyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide. One area of research is the development of new compounds based on the structure of this compound with improved potency and specificity. Another area of research is the study of the mechanism of action of this compound, particularly its interactions with certain receptors and enzymes in the body. Additionally, further research is needed to explore the potential applications of this compound in the fields of medicine, biology, and chemistry.
Aplicaciones Científicas De Investigación
N-[2-(1-adamantyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to beta-amyloid plaques in the brain. In the field of biology, this compound has been used as a tool to study the function of certain proteins, such as the NMDA receptor, which plays a key role in learning and memory. In the field of chemistry, this compound has been used as a building block for the synthesis of other compounds with potential applications in various fields.
Propiedades
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2-(4-iodopyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24IN3O/c18-15-9-20-21(10-15)11-16(22)19-2-1-17-6-12-3-13(7-17)5-14(4-12)8-17/h9-10,12-14H,1-8,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLZYVDHYBASSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)CN4C=C(C=N4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-fluorophenyl)-N-[2-hydroxy-1-(hydroxymethyl)-2-phenylethyl]propanamide](/img/structure/B4332670.png)
![ethyl N-[3-(3-fluorophenyl)propanoyl]glycinate](/img/structure/B4332674.png)
![3-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4332675.png)
![2-amino-6-({2-oxo-2-[3-(phenylsulfonyl)imidazolidin-1-yl]ethyl}thio)pyridine-3,5-dicarbonitrile](/img/structure/B4332680.png)


![1,3-bis(4-methylphenyl)-1'-[3-(trifluoromethyl)benzyl]spiro[imidazolidine-2,3'-indol]-2'(1'H)-one](/img/structure/B4332695.png)
![2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methylphenyl)-2H-tetrazole](/img/structure/B4332703.png)
![ethyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4332712.png)

![N-[2-(1-adamantyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4332740.png)
![5-(4-chlorophenyl)-10-(4-hydroxyphenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4332741.png)
![methyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B4332751.png)
![N-[2-(1-adamantyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B4332753.png)